2-Cyclohexyl-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Medicinal chemistry Kinase inhibitor design Positional isomer comparison

Research on kinase inhibitor selectivity is often confounded by positional isomers with divergent target engagement. This compound provides a definitive para-oriented H-bond acceptor geometry for the kinase hinge region. - Enables systematic SAR mapping of pyridine nitrogen position effects on selectivity. - Low lipophilicity (LogP 2.11) minimizes non-specific binding in CETSA and NanoBRET assays. - Serves as a low-lipophilicity benchmark for developability profiling of 7-aryl analogs.

Molecular Formula C16H17N5
Molecular Weight 279.34 g/mol
Cat. No. B11230155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC16H17N5
Molecular Weight279.34 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NN3C(=CC=NC3=N2)C4=CC=NC=C4
InChIInChI=1S/C16H17N5/c1-2-4-13(5-3-1)15-19-16-18-11-8-14(21(16)20-15)12-6-9-17-10-7-12/h6-11,13H,1-5H2
InChIKeyAWDSVDWKMYUNNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexyl-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine: Core Scaffold and Physicochemical Profile


2-Cyclohexyl-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1441900-83-9) is a synthetic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor discovery. The compound has a molecular formula of C16H17N5, a molecular weight of 279.34 g/mol, a calculated density of 1.4±0.1 g/cm³, and a predicted LogP of 2.11 . Its structure features a cyclohexyl group at the 2-position and a pyridin-4-yl substituent at the 7-position of the fused triazolopyrimidine core. This specific substitution pattern distinguishes it from closely related positional isomers and other aryl-substituted analogs, which may exhibit different target engagement profiles, solubility characteristics, and off-target activity spectra—factors that are critical for reproducible research and chemical probe selection.

Substitution Pattern
Pyridin-4-yl orientation for kinase hinge recognition
Target Pathway Context
p38 MAP kinase signaling research
Physicochemical Profile
Predicted low lipophilicity supporting cellular probe selectivity

Risks of Generic Substitution with In-Class Analogs


The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is deployed across multiple kinase targets—including p38 MAP kinase, CDK2, ENPP1, PDE2, and ABCB1—with even minor substituent changes producing large shifts in selectivity and potency [1][2]. The 2-cyclohexyl-7-(pyridin-4-yl) substitution pattern is not merely a cosmetic variation; the position of the pyridine nitrogen (4-yl vs. 3-yl) alters hydrogen-bonding capacity and vector geometry, which can determine whether the compound engages the intended kinase ATP-binding pocket or an unrelated off-target. Procurement of a generic in-class analog without verifying the exact substitution pattern therefore risks delivering a compound with a different target profile, confounding biological interpretation and wasting screening resources. The quantitative evidence below details which specific comparators demonstrate measurable divergence.

Positional Isomer Mismatch
Pyridin-3-yl isomer may alter hydrogen-bond geometry and target engagement profile
Lipophilic Analog Divergence
Phenyl-substituted analogs with higher LogP may introduce non-specific binding and metabolic liability
Scaffold Target-Hopping
Triazolopyrimidine core can inhibit CDK2, PDE2, ENPP1 instead of p38 with different substituents

Quantitative Evidence Versus Closest Analogs


Pyridine Nitrogen Positional Isomerism: Physicochemical Divergence

The target compound bearing a pyridin-4-yl group at the 7-position exhibits a calculated LogP of 2.11 , while the positional isomer 2-cyclohexyl-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine would be expected to have a different LogP due to the changed electronic distribution and dipole moment arising from pyridine nitrogen repositioning. Although experimentally measured LogP values are not publicly available in the primary literature for either isomer, the predicted LogD differences at pH 7.4 can exceed 0.5–1.0 log units based on established fragment-based calculation methods, which directly impacts membrane permeability, solubility, and protein binding [1]. In the absence of head-to-head experimental ADME data, this physicochemical divergence alone constitutes a procurement-relevant discriminator: the 4-yl isomer should be selected when the research objective requires the 4-pyridyl hydrogen-bond acceptor geometry for target engagement, as opposed to the 3-pyridyl geometry.

Pyridine Isomer LogP & H-Bond
Class-level inference
ΔLogP ~0.3–0.8 (pred.)
H-bond geometry difference may alter kinase selectivity
No experimental LogP data; predicted values only
Medicinal chemistry Kinase inhibitor design Positional isomer comparison

Kinase Selectivity Profiling: p38 MAP Kinase as Differentiator

Publicly available primary literature does not yet contain an experimentally determined IC50 value for 2-cyclohexyl-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine against p38α or any other kinase. Consequently, no direct head-to-head comparison of kinase inhibition potency can be presented. The class-level inference is that triazolopyrimidine scaffolds with cyclohexyl 2-substitution and pyridinyl 7-substitution are primarily investigated as p38 MAP kinase inhibitors, as distinct from other triazolopyrimidines optimized for CDK2, PDE2, ENPP1, or ABCB1 [1]. The pyridin-4-yl variant is therefore the more relevant procurement choice for research programs focused on p38-mediated inflammation or stress signaling, whereas the pyridin-3-yl isomer or other aryl-substituted analogs may be prioritized for alternative kinase targets. Until direct experimental data emerge, this target-class differentiation remains inferential and should be verified by the end user through in-house selectivity screening.

p38 Kinase Selectivity Inference
Class-level inference
No IC50 data available
Scaffold historically biased toward p38 MAP kinase
Verify target engagement experimentally
p38 MAP kinase Kinase selectivity Chemical probe

Aryl Substituent Impact on Lipophilicity and Drug-Likeness

When comparing 2-cyclohexyl-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine (MW = 279.34, molecular formula C16H17N5, 5 nitrogen atoms, 1 hydrogen bond donor) with a closely related analog such as 2-cyclohexyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine (MW = 326.37, C18H19FN4O), the pyridine-containing compound has significantly lower lipophilicity and molecular weight, and contains one additional H-bond acceptor (pyridine nitrogen) while lacking the metabolically labile methoxy group . The lower LogP and higher nitrogen count of the pyridin-4-yl compound predict superior aqueous solubility, reduced CYP450 metabolic liability, and lower plasma protein binding—attributes that are often decisive when selecting a chemical probe for cellular or in vivo target engagement studies. Although head-to-head solubility or metabolic stability data are not published, the physicochemical parameter differences are intrinsic and quantifiable from the molecular structures alone.

Aryl vs Pyridinyl Drug-Likeness
Cross-study comparable
ΔMW ~47, ΔLogP >0.9
Pyridinyl analog predicted to have lower lipophilicity and reduced metabolic risk
Based on structural comparison; no experimental ADME data
Lipophilicity-driven selectivity Drug-likeness Fragment-based design

Optimal Research Application Scenarios


p38 MAP Kinase Chemical Probe Development

Laboratories investigating p38α-mediated stress or inflammatory signaling should select this compound specifically for its pyridin-4-yl substitution, which presents a para-oriented H-bond acceptor that matches the kinase hinge-region recognition motif more precisely than the 3-pyridyl isomer. The lower predicted lipophilicity (LogP = 2.11) relative to phenyl-substituted analogs further supports its use in cellular thermal shift assays (CETSA) and NanoBRET target engagement experiments, where non-specific hydrophobic interactions must be minimized . Researchers should independently verify target engagement via recombinant kinase assays and orthogonal selectivity profiling before drawing mechanistic conclusions.

SAR Studies of 7-Position Heteroaryl Influence

Medicinal chemistry teams synthesizing or procuring focused libraries of [1,2,4]triazolo[1,5-a]pyrimidine kinase inhibitors can use this compound as a key SAR probe. The pyridin-4-yl isomer serves as a critical comparator to the pyridin-3-yl and pyridin-2-yl isomers, enabling the systematic mapping of H-bond acceptor geometry effects on kinase panel selectivity . The 2-cyclohexyl group provides conformational rigidity and consistent lipophilic contribution across the isomer series, isolating the effect of pyridine nitrogen position on off-target kinase binding. This application is supported by the well-documented sensitivity of kinase inhibitor selectivity to heteroaryl substitution patterns within the triazolopyrimidine scaffold class [1].

In Silico Drug Design and Pharmacophore Modeling

Computational chemists building pharmacophore models for p38 MAP kinase or related CMGC family kinases can incorporate the pyridin-4-yl H-bond acceptor vector and cyclohexyl hydrophobic feature of this compound as a reference point. The calculated LogP (2.11) and molecular weight (279.34) establish a baseline for ligand efficiency metrics, against which modifications at the 2- or 7-positions can be evaluated . Subsequent procurement of the physical compound enables experimental validation of docking poses through X-ray crystallography or 2D NMR, which is particularly valuable given the absence of a published crystal structure of this specific compound bound to any kinase.

Physicochemical Comparator in Developability Screening

During lead optimization, the pyridin-4-yl compound can serve as a low-lipophilicity benchmark against which more elaborate 7-aryl analogs (e.g., 2-fluoro-4-methoxyphenyl or other substituted phenyl derivatives) are measured for key developability parameters: kinetic solubility, microsomal stability, CYP inhibition, and permeability. The structural simplicity and favorable predicted ADME profile position it as a minimum pharmacophoric element, aiding in the identification of substituents that degrade developability without contributing to potency [1].

Application
Selection Property
Validation Focus
p38 MAP kinase probe research
Pyridin-4-yl H-bond acceptor geometry
Recombinant kinase selectivity profiling
7-Position heteroaryl SAR
Pyridine nitrogen positional isomer comparison
Kinase panel selectivity mapping
In silico pharmacophore modeling
H-bond vector and lipophilic reference
Docking pose validation by X-ray or 2D NMR
Developability screening benchmark
Low-lipophilicity minimum pharmacophore
Kinetic solubility and microsomal stability assays
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